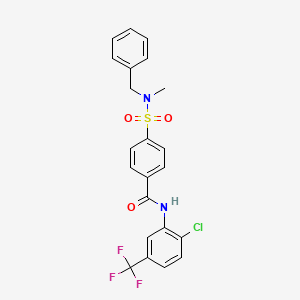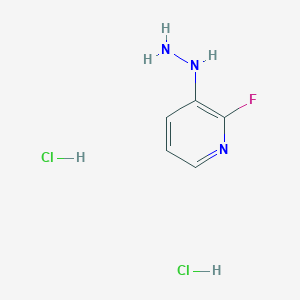
(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride is a useful research compound. Its molecular formula is C5H8Cl2FN3 and its molecular weight is 200.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes for Biological and Environmental Analysis
(2-Fluoropyridin-3-yl)hydrazine; dihydrochloride is utilized in the design of fluorescent probes. A study by Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine, a compound related to (2-Fluoropyridin-3-yl)hydrazine, in biological and environmental samples. This probe is notable for its low cytotoxicity, large Stokes shift, and low detection limit, making it suitable for fluorescence imaging in cells and zebrafish (Zhu et al., 2019).
Synthesis of Fluorinated Compounds for Medicinal Chemistry
Fluorinated pyrazoles, which can be synthesized using compounds related to (2-Fluoropyridin-3-yl)hydrazine; dihydrochloride, are of considerable interest in medicinal chemistry. Surmont et al. (2010, 2011) described the synthesis of these compounds, highlighting their potential in drug development and molecular docking studies (Surmont, Verniest, & De Kimpe, 2010)(Surmont et al., 2011).
Application in Herbicides
(2-Fluoropyridin-3-yl)hydrazine derivatives have been studied for their herbicidal activity. Tajik and Dadras (2011) synthesized novel compounds with this structure, demonstrating their effectiveness against weeds at certain concentrations (Tajik & Dadras, 2011).
Enzyme Inhibition Studies
Research by Kucukoglu et al. (2019) focused on the inhibitory properties of hydrazone compounds, including those derived from (2-Fluoropyridin-3-yl)hydrazine, on enzymes like carbonic anhydrase and acetylcholinesterase. These studies are significant for potential treatments of diseases like glaucoma and Alzheimer's (Kucukoglu et al., 2019).
Development of BOPHY Fluorophores
BOPHY fluorophores, which incorporate structures related to (2-Fluoropyridin-3-yl)hydrazine, are emerging in applications such as molecular sensors and photosensitizers. Bismillah and Aprahamian (2021) reviewed the development, synthesis, and applications of these fluorophores, emphasizing their potential in various research fields (Bismillah & Aprahamian, 2021).
Cytotoxicity and Antioxidant Studies
Mehvish and Kumar (2022) synthesized derivatives of (2-Fluoropyridin-3-yl)hydrazine, examining their potential as antioxidants and for anticancer activity. Their findings contribute to the understanding of these compounds in cancer treatment (Mehvish & Kumar, 2022).
Propriétés
IUPAC Name |
(2-fluoropyridin-3-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3.2ClH/c6-5-4(9-7)2-1-3-8-5;;/h1-3,9H,7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNZOIXWBWAZFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)NN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400832.png)



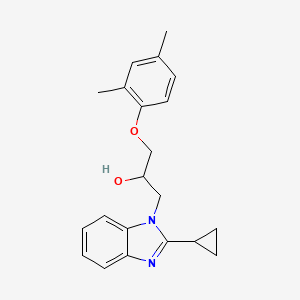

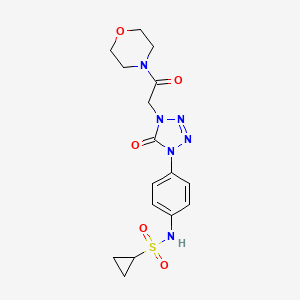
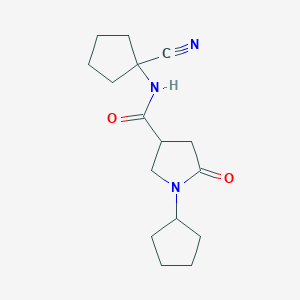
![2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2400847.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2400849.png)
![3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2400851.png)

